molecular formula C5H9Br2N3 B6276903 1-(3-bromopropyl)-1H-1,2,3-triazole hydrobromide CAS No. 2763759-26-6

1-(3-bromopropyl)-1H-1,2,3-triazole hydrobromide

Cat. No. B6276903
CAS RN: 2763759-26-6
M. Wt: 271
InChI Key:
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Description

1-(3-bromopropyl)-1H-1,2,3-triazole hydrobromide, commonly referred to as 3BTP, is a brominated triazole compound that has been used in a variety of scientific research applications. It is a relatively new chemical compound and has been studied for its potential applications in both biochemical and physiological research.

Scientific Research Applications

3BTP has been studied for its potential applications in both biochemical and physiological research. It has been used as a tool to study the effects of bromination on proteins, as well as to study the effects of bromination on the activity of enzymes and other proteins. Additionally, 3BTP has been used to study the effects of bromination on DNA, as well as to study the effects of bromination on gene expression.

Mechanism of Action

The mechanism of action of 3BTP is not fully understood, however, it is thought to involve the bromination of proteins, enzymes, and DNA. The bromination of proteins and enzymes can result in changes in their activity, which can lead to changes in their function. The bromination of DNA can result in changes in gene expression, which can affect the development and function of cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3BTP are not fully understood. However, it is thought to have a variety of effects, including the inhibition of certain enzymes, the activation of certain enzymes, and the modulation of gene expression. Additionally, 3BTP has been shown to have an effect on the production of certain hormones and neurotransmitters, as well as on the regulation of certain metabolic pathways.

Advantages and Limitations for Lab Experiments

The advantages of using 3BTP in lab experiments include its ability to be used for a variety of applications, its relatively low cost, and its relatively low toxicity. Additionally, 3BTP has been shown to be relatively stable in solution, which makes it well-suited for use in a variety of experiments. The limitations of using 3BTP in lab experiments include its relatively low solubility, its relatively low bioavailability, and the fact that it is a relatively new compound, which means that there is still much to be learned about its effects and applications.

Future Directions

The potential future directions for the use of 3BTP in research include further exploration of its effects on proteins, enzymes, and DNA, as well as further exploration of its effects on hormones, neurotransmitters, and metabolic pathways. Additionally, further research could be conducted to explore the potential applications of 3BTP in drug development, as well as to explore the potential applications of 3BTP in therapeutic interventions. Finally, further research could be conducted to explore the potential toxicity of 3BTP and its potential interactions with other compounds.

Synthesis Methods

The synthesis of 3BTP is achieved through a two-step process. The first step involves the reaction of 1-(3-bromopropyl)-1H-1,2,3-triazole with bromine in the presence of a base, such as potassium carbonate. This reaction produces an intermediate compound, 1-(3-bromopropyl)-1H-1,2,3-triazole bromide, which is then reacted with hydrobromic acid in the presence of a base to produce 3BTP.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-bromopropyl)-1H-1,2,3-triazole hydrobromide involves the reaction of 3-bromopropylamine with sodium azide followed by reduction of the resulting azide with sodium borohydride. The resulting amine is then reacted with propargyl bromide in the presence of a copper catalyst to form the triazole ring. The final step involves the addition of hydrobromic acid to the triazole ring to form the hydrobromide salt.", "Starting Materials": [ "3-bromopropylamine", "sodium azide", "sodium borohydride", "propargyl bromide", "copper catalyst", "hydrobromic acid" ], "Reaction": [ "Step 1: Reaction of 3-bromopropylamine with sodium azide to form the corresponding azide.", "Step 2: Reduction of the azide with sodium borohydride to form the corresponding amine.", "Step 3: Reaction of the amine with propargyl bromide in the presence of a copper catalyst to form the triazole ring.", "Step 4: Addition of hydrobromic acid to the triazole ring to form the hydrobromide salt." ] }

CAS RN

2763759-26-6

Product Name

1-(3-bromopropyl)-1H-1,2,3-triazole hydrobromide

Molecular Formula

C5H9Br2N3

Molecular Weight

271

Purity

93

Origin of Product

United States

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